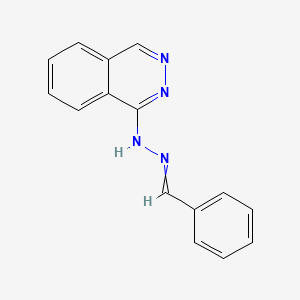
N-(benzylideneamino)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylideneamino)phthalazin-1-amine is a compound that belongs to the class of phthalazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylideneamino)phthalazin-1-amine typically involves the Schiff base reaction between benzaldehyde and phthalazin-1-amine . This reaction is carried out under mild conditions, often using a green catalyst to minimize environmental impact . The reaction proceeds with high efficiency, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality . Green chemistry principles are often applied to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(benzylideneamino)phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines .
Scientific Research Applications
N-(benzylideneamino)phthalazin-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(benzylideneamino)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like phosphodiesterases and kinases, which play crucial roles in cellular signaling and regulation . By modulating these pathways, the compound can exert its effects on cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
N-(benzylideneamino)phthalazin-1-amine can be compared with other phthalazine derivatives, such as:
Phthalazinone: Known for its anticancer and anti-inflammatory properties.
Hydralazine: Used as an antihypertensive agent.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(benzylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19) |
InChI Key |
SYXAITLZOCJTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















